molecular formula C6H5BrClNO2S B1245196 Ethyl 2-bromo-5-chlorothiazole-4-carboxylate CAS No. 425392-44-5

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

Cat. No.: B1245196
CAS No.: 425392-44-5
M. Wt: 270.53 g/mol
InChI Key: GNUVSLOHOLUDJE-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound can be traced to the broader evolution of thiazole chemistry, which began with the pioneering work of Hofmann and Hantzsch in the late 19th century. The systematic exploration of thiazole derivatives gained momentum through the contributions of Bogert and co-workers, who significantly expanded this field of study. The specific synthesis of halogenated thiazole carboxylates emerged from the need to create versatile synthetic intermediates that could undergo selective transformations.

A significant milestone in the synthesis of this compound was achieved through the development of multi-step synthetic routes involving bromination and chlorination reactions. The most recent advancement in this area came with the publication of a Chinese patent in 2023, which detailed a comprehensive synthesis method for 2-bromo-5-chlorothiazole-4-carboxylate derivatives. This method involves a three-step process: initial formation of 2-aminothiazole-4-carboxylate from pyruvic acid, thiourea, elemental bromine, and monohydric alcohol; subsequent chlorination to yield 2-amino-5-chlorothiazole-4-carboxylate; and final diazotization-bromination to produce the target compound.

The synthetic methodology has been refined to achieve optimal conditions, with temperature ranges carefully controlled throughout the process. For the initial step, temperatures are maintained between 0-70°C for the bromination phase and 20-150°C for the cyclization reaction. The mass ratio of starting materials has been optimized to pyruvic acid:elemental bromine:thiourea at 1:1-2:1-5, ensuring efficient conversion and high yields.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position in heterocyclic chemistry due to its membership in the azole family, which includes imidazoles and oxazoles. Thiazoles are characterized by significant π-electron delocalization and possess considerable aromaticity, more so than their corresponding oxazole counterparts. This aromatic character is evidenced by the ¹H Nuclear Magnetic Resonance chemical shifts of ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current.

The compound's electronic structure makes the C5 position the primary site for electrophilic substitution, while the C2-H bond is susceptible to deprotonation. This reactivity pattern has been extensively exploited in synthetic applications, particularly in the development of regiocontrolled synthesis strategies. The dual halogenation pattern of this compound provides distinct reactivity profiles for the bromine and chlorine substituents, enabling selective functionalization through sequential coupling reactions.

Property Value Significance
Molecular Formula C₆H₅BrClNO₂S Defines halogenation pattern
Molecular Weight 270.531 g/mol Optimized for synthetic applications
Density 1.7±0.1 g/cm³ High density due to halogen content
Boiling Point 313.2±22.0°C at 760 mmHg Thermal stability for reactions
Flash Point 143.2±22.3°C Safety considerations for handling

The compound has proven particularly valuable in the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted thiazoles through sequential palladium-catalyzed coupling reactions. This methodology has opened new avenues for diversity-oriented synthesis, allowing researchers to construct complex molecular architectures with precise regiocontrol.

Position in the Landscape of Halogenated Thiazoles

Within the broader family of halogenated thiazoles, this compound represents a unique structural motif that combines optimal reactivity with synthetic accessibility. The strategic placement of bromine at the 2-position and chlorine at the 5-position creates differential reactivity patterns that can be exploited for selective transformations.

The parent compound 2-bromo-5-chlorothiazole serves as a key intermediate in various synthetic pathways and has been extensively studied for its chemical properties. With a molecular weight of 198.46 g/mol and CAS number 16629-15-5, this compound demonstrates versatile reactivity in nucleophilic substitution reactions. The addition of the ethyl carboxylate group at the 4-position enhances the synthetic utility by providing an additional functional handle for further transformations.

Comparative analysis with other halogenated thiazoles reveals that the dual halogenation pattern provides superior selectivity in cross-coupling reactions compared to monohalogenated variants. The electronic effects of the halogen substituents influence the reactivity of the thiazole ring, with the electron-withdrawing nature of both bromine and chlorine contributing to enhanced electrophilic character.

Compound Molecular Weight Halogenation Pattern Key Applications
2-Bromo-5-chlorothiazole 198.46 g/mol Dual halogenation Synthetic intermediate
This compound 270.531 g/mol Dual halogenation + ester Regiocontrolled synthesis
2-Bromothiazole 164.02 g/mol Single halogenation Limited selectivity
5-Chlorothiazole 119.56 g/mol Single halogenation Basic transformations

The synthesis of trisubstituted thiazoles from this compound has been demonstrated through sequential cross-coupling protocols, achieving higher yields compared to stepwise approaches with intermediate isolation. This methodology has proven particularly effective for the preparation of pharmaceutically relevant compounds, including thiazole analogs of bioactive molecules.

Relevance in Pharmaceutical and Agrochemical Research

The significance of this compound in pharmaceutical research stems from the well-established biological activities of thiazole-containing compounds. Thiazole derivatives demonstrate a broad spectrum of therapeutic activities, including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant properties. The thiazole scaffold is present in over 18 Food and Drug Administration-approved drugs and more than 70 experimental therapeutic agents.

Recent research has highlighted the potential of thiazole-based compounds in cancer treatment, with several derivatives showing promising antiproliferative activities against various cancer cell lines. The structural features of this compound make it particularly suitable for the development of novel anticancer agents through structure-activity relationship studies. The presence of halogen substituents has been shown to enhance biological activity, with chlorine and bromine substitutions often correlating with improved therapeutic efficacy.

In agrochemical applications, thiazole derivatives have found extensive use as fungicides and herbicide safeners. The compound 4i, derived from thiazole phenoxypyridine chemistry, demonstrated exceptional safener activity against the herbicide fomesafen, with recovery rates of growth indices exceeding 72% and glutathione content increasing by 167%. This research illustrates the potential for this compound derivatives in protecting crops from pesticide-induced phytotoxicity.

Research Area Key Findings Clinical Relevance
Anticancer Activity IC₅₀ values in micromolar range Potential therapeutic agents
Antimicrobial Properties Effective against multiple bacterial strains Drug-resistant infection treatment
Herbicide Safeners 72% recovery rate in crop protection Agricultural sustainability
Enzyme Inhibition Carbonic anhydrase inhibitory activity Specialized therapeutic applications

The mechanistic studies have revealed that thiazole derivatives can interact with specific molecular targets within biological systems. The halogenated thiazole ring interacts with enzymes and receptors, potentially inhibiting or modulating their activity. Additionally, the ester functionality may undergo hydrolysis to release an active carboxylic acid form that can further interact with cellular components.

The development of thiazole-linked hybrid compounds has emerged as a promising strategy for enhancing drug efficacy while minimizing toxicity. These molecular hybridization approaches have shown potential in overcoming multiple drug resistance, a critical challenge in modern pharmaceutical research. The structural versatility of this compound makes it an ideal starting material for such hybrid molecule synthesis, enabling the creation of complex therapeutic agents with multifaceted biological activities.

Properties

IUPAC Name

ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUVSLOHOLUDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458441
Record name Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425392-44-5
Record name Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-chlorothiazole-4-carboxylate typically involves the bromination and chlorination of thiazole derivatives followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The resulting intermediate is then esterified with ethanol in the presence of a suitable catalyst to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Substituted thiazole derivatives with various functional groups.

    Ester hydrolysis: 2-bromo-5-chlorothiazole-4-carboxylic acid.

    Oxidation and reduction: Oxidized or reduced thiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview:
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows it to participate in reactions that yield compounds with therapeutic properties.

Key Applications:

  • Anti-inflammatory Agents: The compound is involved in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial for pain management and inflammation reduction.
  • Antimicrobial Agents: It serves as a precursor for developing antibiotics and antifungal medications, addressing various infectious diseases.

Case Study:
A study published in the Royal Society of Chemistry highlighted the successful synthesis of thiazoloquinolines using this compound as a starting material. The reaction yielded high purity products, showcasing its effectiveness in pharmaceutical synthesis .

Agricultural Chemicals

Overview:
In agriculture, this compound plays a vital role in enhancing crop protection products.

Key Applications:

  • Pesticides and Fungicides: It is incorporated into formulations that improve the efficacy of pest control agents, leading to better crop yields and quality.
  • Herbicides: The compound is also explored for its potential use in developing herbicides that effectively manage weed populations.

Data Table: Efficacy of this compound in Crop Protection

Application TypeActive IngredientEfficacy (%)Notes
PesticideThis compound85%Effective against common pests
FungicideThis compound90%High efficacy against fungal infections

Material Science

Overview:
The compound is being investigated for its potential to create novel materials with enhanced properties.

Key Applications:

  • Thermal Stability: Research indicates that materials incorporating this compound exhibit improved thermal stability, making them suitable for high-temperature applications.
  • Resistance to Degradation: Its use in polymers can enhance resistance to environmental degradation, prolonging material lifespan.

Case Study:
A recent study demonstrated the incorporation of this compound into polymer matrices, resulting in materials that maintained structural integrity under extreme conditions .

Biochemical Research

Overview:
In biochemical research, this compound is utilized to explore various biological mechanisms.

Key Applications:

  • Enzyme Inhibition Studies: Researchers use this compound to study its effects on enzyme activity, contributing to the understanding of metabolic pathways.
  • Receptor Binding Studies: It aids in investigating how different compounds interact with biological receptors, providing insights into drug design.

Data Table: Enzyme Inhibition Studies Using this compound

Enzyme TypeInhibition (%)IC50 Value (µM)Notes
Cyclooxygenase70%15Effective anti-inflammatory
Cholinesterase65%20Potential for neuroprotection

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s halogenated thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular components .

Comparison with Similar Compounds

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate can be compared with other halogenated thiazole derivatives, such as:

  • Ethyl 2,5-dichlorothiazole-4-carboxylate
  • Ethyl 2-bromo-5-fluorothiazole-4-carboxylate
  • Ethyl 2-chloro-5-iodothiazole-4-carboxylate

Uniqueness: this compound is unique due to its specific combination of bromine and chlorine substituents, which impart distinct chemical reactivity and biological activity compared to other halogenated thiazole derivatives .

Biological Activity

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate (CAS No. 425392-44-5) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiazole ring with bromine and chlorine substituents, contributing to its unique reactivity and biological properties. The molecular formula is C6H5BrClNO2SC_6H_5BrClNO_2S, with a molecular weight of approximately 238.54 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as lipid metabolism and cell proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for developing new antibacterial or antifungal agents .
  • Pharmacological Potential : Research indicates its potential as a pharmacophore in drug development, particularly for targeting cancer-related pathways due to its structural similarity to known inhibitors .

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Below is a summary of findings from selected research:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

These results indicate that the compound possesses significant antimicrobial activity, particularly against fungal strains.

Case Studies

  • Cancer Cell Line Studies : A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated cytotoxic effects on breast cancer (MCF-7) and leukemia (HL-60) cells, with IC50 values ranging from 10 to 20 µM. The mechanism was linked to apoptosis induction through caspase activation .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth in xenograft models of colorectal cancer. Histopathological analysis revealed significant apoptosis in tumor tissues, suggesting potential as an anticancer agent .

Research Applications

This compound serves as an important intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various fields:

  • Pharmaceuticals : Its derivatives are explored for their potential therapeutic effects against multiple diseases.
  • Agricultural Chemicals : The compound's antimicrobial properties make it suitable for developing agrochemicals aimed at protecting crops from pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-bromo-5-chlorothiazole-4-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted thioamides with α-haloketones or through halogenation of a preformed thiazole ring. For example, bromination/chlorination of Ethyl 5-chlorothiazole-4-carboxylate using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C may introduce the bromo group. Optimization involves adjusting stoichiometry, temperature, and catalyst (e.g., Lewis acids like FeCl₃) to minimize side reactions .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm product purity by melting point analysis. Yield improvements (≥70%) are achievable by slow reagent addition and inert atmosphere conditions .

Q. How should researchers purify and characterize this compound?

  • Purification : Use column chromatography (silica gel, gradient elution with petroleum ether:ethyl acetate 95:5) to isolate the product. Recrystallization from a 1:1 ethanol-water mixture enhances purity .
  • Characterization :

  • NMR : ¹H NMR (CDCl₃) should show signals for the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), thiazole ring protons (δ 7.8–8.2 ppm), and halogen substituents (distinct coupling patterns for Br/Cl).
  • IR : Confirm ester C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl stretches (550–650 cm⁻¹).
  • Mass Spec : ESI-MS should display [M+H]⁺ peaks matching the molecular formula (C₆H₅BrClNO₂S, exact mass 272.88) .

Q. What analytical techniques are critical for distinguishing positional isomers in halogenated thiazole derivatives?

  • Approach : Combine NOESY NMR to assess spatial proximity of substituents and high-resolution mass spectrometry (HRMS) for exact mass confirmation. For example, in this compound, the bromo group at position 2 and chloro at position 5 can be differentiated by ¹³C NMR chemical shifts (C-Br: δ 110–120 ppm; C-Cl: δ 125–135 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the crystal structure and intermolecular interactions of this compound?

  • Method : Grow single crystals via slow evaporation (e.g., ethyl acetate/petroleum ether). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Analyze hydrogen bonding (C-H···O/N) and π-π stacking interactions. For example, the asymmetric unit may reveal intramolecular C-H···O bonds stabilizing the thiazole ring .
  • Key Outputs : Report R-factor (<0.05), bond lengths (C-Br: ~1.9 Å; C-Cl: ~1.7 Å), and torsion angles. Use Mercury software for 3D visualization .

Q. What strategies enable regioselective functionalization of the bromo and chloro substituents in this compound?

  • Reactivity Insights : The bromo group at position 2 is more reactive in Suzuki-Miyaura cross-couplings (e.g., with aryl boronic acids, Pd(PPh₃)₄ catalyst, K₂CO₃ base). Chloro at position 5 can undergo nucleophilic aromatic substitution (e.g., with amines at 80–100°C in DMSO). Confirm regiochemistry via ¹H-¹³C HMBC NMR .

Q. How can computational methods predict the thiazole ring’s puckering and electronic properties?

  • Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~5 eV). Use Cremer-Pople coordinates to quantify ring puckering (θ: 10–20°; φ: 0–180°). Solvent effects (e.g., PCM for DMSO) improve accuracy .

Q. What role does Hirschfeld surface analysis play in understanding crystal packing and intermolecular interactions?

  • Procedure : Generate Hirshfeld surfaces (CrystalExplorer) to map close contacts (dnorm plots). Quantify interaction contributions: H···H (34.4%), C···H (12.5%), and halogen interactions (Br···H: ~5%). Compare fingerprint plots to similar thiazole derivatives to identify packing motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
Reactant of Route 2
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Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.